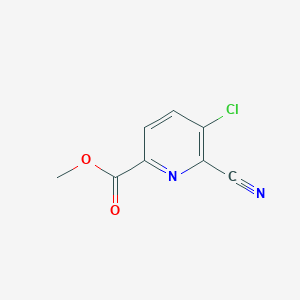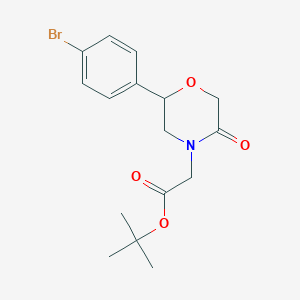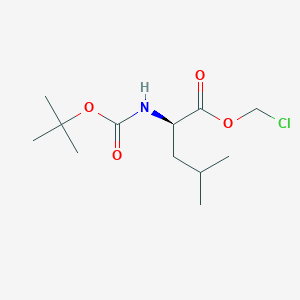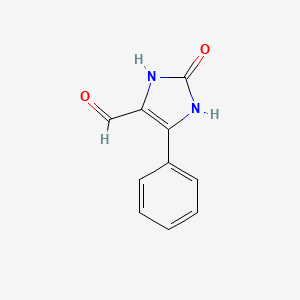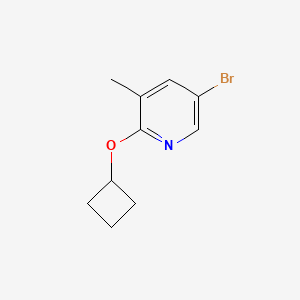![molecular formula C10H20ClNO3 B1448070 2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride CAS No. 1423028-21-0](/img/structure/B1448070.png)
2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride
Übersicht
Beschreibung
“2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1423028-21-0 . It has a molecular weight of 237.73 and its IUPAC name is (4-hydroxy-1-isopropyl-4-piperidinyl)acetic acid hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride” is C10H20ClNO3 . The InChI Code is 1S/C10H19NO3.ClH/c1-8(2)11-5-3-10(14,4-6-11)7-9(12)13;/h8,14H,3-7H2,1-2H3,(H,12,13);1H .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The piperidine nucleus, which is part of the compound’s structure, has been identified as a significant element in anticancer drugs. Piperidine derivatives have shown promise in inhibiting cancer cell growth and metastasis. The compound’s ability to interact with various biological targets can be harnessed to develop novel anticancer therapies .
Antimicrobial and Antifungal Activities
Piperidine-based compounds exhibit a broad spectrum of antimicrobial and antifungal activities. The structural flexibility of piperidine allows for the synthesis of diverse derivatives that can be potent against a range of microbial and fungal pathogens, offering a pathway for new drug development .
Analgesic Properties
The analgesic properties of piperidine derivatives make them valuable in pain management. By modulating neurotransmitter pathways, these compounds can provide relief from chronic and acute pain conditions, making them potential candidates for new analgesic drugs .
Anti-Inflammatory Effects
Inflammation is a common pathway in many diseases, and piperidine derivatives have been shown to possess anti-inflammatory properties. This compound could be used to synthesize new medications that target inflammatory processes in conditions such as arthritis and asthma .
Antihypertensive Potential
The structural characteristics of piperidine derivatives contribute to their potential as antihypertensive agents. By affecting vascular smooth muscle tone and influencing blood pressure regulation, they can be explored for treating hypertension .
Neuroprotective and Anti-Alzheimer’s Activity
Piperidine derivatives have been associated with neuroprotective effects and are being studied for their potential in treating neurodegenerative diseases like Alzheimer’s. Their interaction with neural pathways could lead to the development of drugs that slow down or prevent cognitive decline .
Antipsychotic Uses
Due to their impact on neurotransmitter systems, certain piperidine derivatives are being investigated for their antipsychotic properties. They could contribute to the creation of new treatments for psychiatric disorders, including schizophrenia .
Anticoagulant Properties
Piperidine derivatives also show promise as anticoagulants. Their ability to interfere with blood clotting mechanisms can be beneficial in preventing thrombosis, making them valuable in cardiovascular research .
Eigenschaften
IUPAC Name |
2-(4-hydroxy-1-propan-2-ylpiperidin-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-8(2)11-5-3-10(14,4-6-11)7-9(12)13;/h8,14H,3-7H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMVUQMEKDZQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(CC(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423028-21-0 | |
| Record name | 4-Piperidineacetic acid, 4-hydroxy-1-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423028-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)
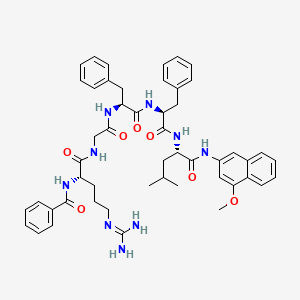
![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)
![1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine](/img/structure/B1447994.png)
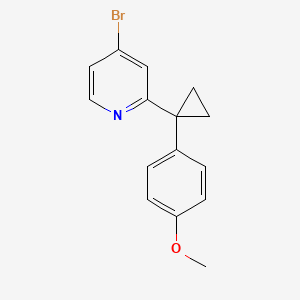
![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)
